molecular formula C16H13ClN2OS B14216430 1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)thio]- CAS No. 540740-75-8

1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)thio]-

Cat. No.: B14216430
CAS No.: 540740-75-8
M. Wt: 316.8 g/mol
InChI Key: POIPVJOOGQRPFF-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)thio]- is a compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a 5-chloro substitution on the indole ring and a 4-methylphenylthio group, which contribute to its unique chemical properties and biological activities .

Preparation Methods

The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)thio]- typically involves several steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and efficiency .

Chemical Reactions Analysis

1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)thio]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)thio]- involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes like brain-type glycogen phosphorylase, which plays a role in glucose metabolism.

    Pathways Involved: By inhibiting this enzyme, the compound can modulate glucose levels and reduce cellular damage during hypoxic conditions.

Comparison with Similar Compounds

1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)thio]- can be compared with other indole derivatives:

Properties

CAS No.

540740-75-8

Molecular Formula

C16H13ClN2OS

Molecular Weight

316.8 g/mol

IUPAC Name

5-chloro-3-(4-methylphenyl)sulfanyl-1H-indole-2-carboxamide

InChI

InChI=1S/C16H13ClN2OS/c1-9-2-5-11(6-3-9)21-15-12-8-10(17)4-7-13(12)19-14(15)16(18)20/h2-8,19H,1H3,(H2,18,20)

InChI Key

POIPVJOOGQRPFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N

Origin of Product

United States

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